molecular formula C11H13F3N2O B190065 4-Morpholino-3-(trifluoromethyl)aniline CAS No. 105316-06-1

4-Morpholino-3-(trifluoromethyl)aniline

Cat. No.: B190065
CAS No.: 105316-06-1
M. Wt: 246.23 g/mol
InChI Key: WRKWRSUBQVBAQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-3-(trifluoromethyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with morpholine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the morpholine group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-Morpholino-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Morpholino-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-3-(trifluoromethyl)aniline is unique due to the presence of both the morpholine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-morpholin-4-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWRSUBQVBAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377925
Record name 4-Morpholino-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105316-06-1
Record name 4-Morpholino-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-nitro-2-(trifluoromethyl)phenyl)morpholine (5.0 g, 18.1 mmol), MeOH (20 mL) and Pd/C (500 mg, 10%) under H2 was stirred at rt overnight. The mixture was then filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1) to give the title compound as a pale yellow solid (4.01 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine (compound of Reference Example 2; 1.20 g, 4.344 mmol), platinum(IV) oxide (0.10 g) and methanol (12 ml) was stirred at room temperature for 12.5 hours under hydrogen atmosphere. The reaction mixture was filtered and the residue obtained by evaporation of the solvent of the filtrate under reduced pressure was washed with n-hexane to give the title compound (0.62 g, 58%) as a colorless crystal.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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